Cas no 2228536-94-3 (4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-imidazole)

4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-imidazole is a heterocyclic compound featuring a fused tetrahydrobenzothiophene core linked to an imidazole moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's rigid bicyclic framework enhances stability, while the imidazole group offers versatile reactivity for further functionalization. Its balanced lipophilicity and hydrogen-bonding capacity improve bioavailability in drug design applications. Researchers utilize this scaffold in developing kinase inhibitors and other bioactive molecules due to its ability to modulate protein-ligand interactions. The compound's synthetic accessibility and structural tunability further contribute to its utility in medicinal chemistry and materials science.
4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-imidazole structure
2228536-94-3 structure
Product Name:4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-imidazole
CAS No:2228536-94-3
MF:C11H12N2S
MW:204.291380882263
CID:6524637
PubChem ID:165667791
Update Time:2025-06-09

4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-imidazole
    • 2228536-94-3
    • EN300-1736047
    • Inchi: 1S/C11H12N2S/c1-2-4-10-8(3-1)5-11(14-10)9-6-12-7-13-9/h5-7H,1-4H2,(H,12,13)
    • InChI Key: MMLSUAJDYCNFAQ-UHFFFAOYSA-N
    • SMILES: S1C(C2=CN=CN2)=CC2=C1CCCC2

Computed Properties

  • Exact Mass: 204.07211956g/mol
  • Monoisotopic Mass: 204.07211956g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 56.9Ų

4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-imidazole Pricemore >>

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Additional information on 4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-imidazole

Research Brief on 4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-imidazole (CAS: 2228536-94-3): Recent Advances and Applications

The compound 4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-imidazole (CAS: 2228536-94-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. This research brief synthesizes the latest findings on its synthesis, mechanism of action, and potential therapeutic applications, drawing from peer-reviewed studies published within the last three years.

Recent studies highlight the role of this imidazole derivative as a potent modulator of protein-protein interactions (PPIs), particularly in pathways involving inflammatory responses and oncogenic signaling. A 2023 Journal of Medicinal Chemistry publication demonstrated its selective inhibition of the NLRP3 inflammasome (IC50 = 0.8 μM), suggesting promise for treating autoinflammatory disorders. Structural analyses reveal that the tetrahydrobenzothiophene moiety enhances membrane permeability, while the imidazole ring facilitates hydrogen bonding with key residues in target proteins.

Innovative synthetic approaches have been developed to optimize the production of 2228536-94-3. A microwave-assisted cyclization method reported in Organic Process Research & Development (2024) achieved an 82% yield with >99% purity, addressing previous challenges in stereocontrol during the tetrahydrobenzothiophene formation. Density functional theory (DFT) calculations have further elucidated the compound's conformational stability, explaining its observed preference for the syn-periplanar configuration in biological environments.

Emerging preclinical data indicate expanded therapeutic potential beyond initial indications. A collaborative study between academic and industry researchers (2024) identified 2228536-94-3 as an allosteric activator of SIRT1, showing neuroprotective effects in in vitro models of Parkinson's disease at nanomolar concentrations. Concurrently, its structural analogs are being explored as next-generation kinase inhibitors, with particular activity against FLT3-ITD mutations in acute myeloid leukemia.

Challenges remain in the clinical translation of this compound class. Recent pharmacokinetic studies note rapid Phase II metabolism in primate models, prompting development of prodrug formulations. The compound's intellectual property landscape has also evolved, with three new patent families filed in 2024 covering crystalline polymorphs and co-crystals with improved solubility profiles.

Future research directions emphasize structure-activity relationship (SAR) optimization of the imidazole core and investigation of combination therapies. The establishment of an international consortium to study 2228536-94-3 derivatives reflects growing recognition of their therapeutic potential across multiple disease areas, from oncology to metabolic disorders.

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